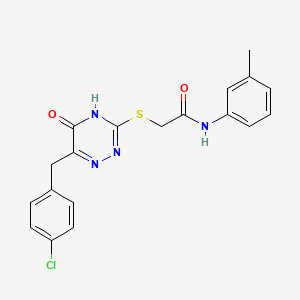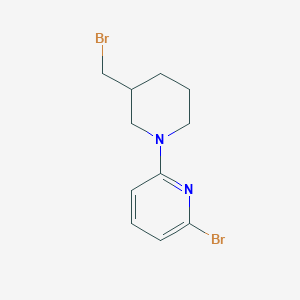
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine” is a bromopyridine derivative . It has a molecular weight of 241.13 . The compound is related to other bromopyridine derivatives such as “2-Bromo-6-methylpyridine” and "2-(Bromomethyl)pyridine" .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine” is "1S/C10H13BrN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2" . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine” are not found in the search results, bromopyridine derivatives are known to participate in various chemical reactions. For example, “2-(Bromomethyl)pyridine” participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .Physical And Chemical Properties Analysis
“2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine” has a molecular weight of 241.13 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Chemical Reactions and Synthesis
- 2-Bromo-6-ethoxypyridine reacts with lithium piperidide in piperidine, leading to the substitution of substituents by the piperidino group without rearrangements. This process was explored to understand the reactions of bromoethoxypyridines with lithium piperidide, shedding light on the potential applications of related compounds in chemical synthesis and reactions (Plas, Hijwegen & Hertog, 2010).
Novel Compound Formation
- The compound 2-(bromomethyl)piperidine reacted with methyl and ethyl acrylate to form 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates, which were then used to synthesize novel compounds like 2-(methoxycarbonyl)indolizidine. These steps highlight the compound's role in the synthesis of potentially pharmacologically active molecules (D’hooghe, Tehrani, Buyck & Kimpe, 2009).
Coordination Chemistry
- The compound 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine and related chemicals have been used in studying the coordination chemistry of metals. For instance, the synthesis and characterization of copper(II) complexes with pyrazolylpyridines derived from bromomethylated pyridines led to insights into the bidentate coordination mode and monometallic compound formation (Majumder et al., 2016).
Ligand Synthesis
- The compound has been employed in the synthesis of complex ligands. For example, the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine yielded a ligand that, when treated with palladium or platinum, formed compounds whose metal center is bound by the dipicolylamino moiety. Such ligands are important in the study of metal complexes and their properties (Tovee et al., 2010).
Synthesis of Pharmaceutical Intermediates
- The compound has been utilized in the synthesis of various pharmaceutical intermediates, demonstrating its importance in drug development and synthesis of complex organic molecules. This includes intermediates for ligands and antagonists used in biological studies and potential therapeutic agents (Bi, 2014).
properties
IUPAC Name |
2-bromo-6-[3-(bromomethyl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2N2/c12-7-9-3-2-6-15(8-9)11-5-1-4-10(13)14-11/h1,4-5,9H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVRSFFTWZNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC=C2)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)
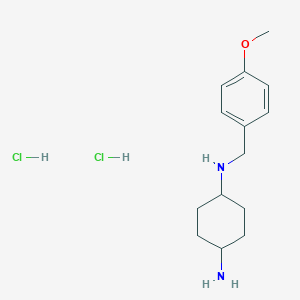
![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)
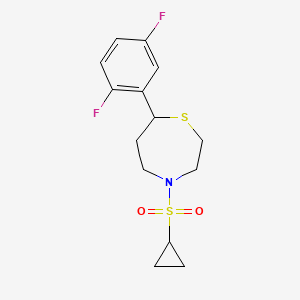
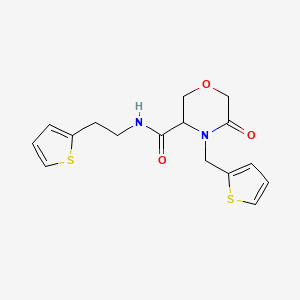
![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)

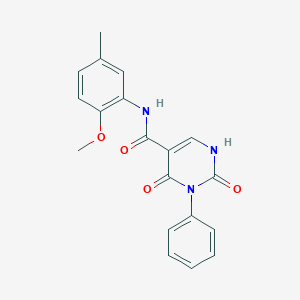
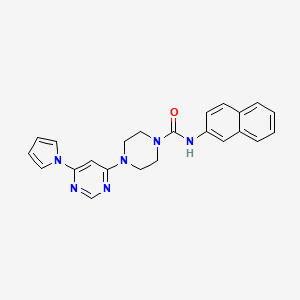

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)
![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)
![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)
